molecular formula C12H17NO2 B11820188 Methyl 5-(2-aminophenyl)pentanoate

Methyl 5-(2-aminophenyl)pentanoate

Cat. No.: B11820188
M. Wt: 207.27 g/mol
InChI Key: DDBWOMKEZLOEOX-UHFFFAOYSA-N
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Description

Methyl 5-(2-aminophenyl)pentanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a methyl ester group attached to a pentanoic acid chain, which is further substituted with an aminophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(2-aminophenyl)pentanoate can be achieved through several methods. One common approach involves the esterification of 5-(2-aminophenyl)pentanoic acid with methanol in the presence of an acid catalyst. The reaction typically requires refluxing the reactants for several hours to ensure complete conversion.

Another method involves the use of Suzuki–Miyaura coupling, where a boron reagent is used to couple a halogenated precursor with a boronic acid derivative . This method is advantageous due to its mild reaction conditions and high functional group tolerance.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(2-aminophenyl)pentanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The aminophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Methyl 5-(2-aminophenyl)pentanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 5-(2-aminophenyl)pentanoate involves its interaction with specific molecular targets. The aminophenyl group can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The ester group may also undergo hydrolysis, releasing the active acid form of the compound, which can further interact with biological targets.

Comparison with Similar Compounds

Methyl 5-(2-aminophenyl)pentanoate can be compared with other esters and amines:

The uniqueness of this compound lies in its combination of ester and aminophenyl functionalities, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

methyl 5-(2-aminophenyl)pentanoate

InChI

InChI=1S/C12H17NO2/c1-15-12(14)9-5-3-7-10-6-2-4-8-11(10)13/h2,4,6,8H,3,5,7,9,13H2,1H3

InChI Key

DDBWOMKEZLOEOX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCCC1=CC=CC=C1N

Origin of Product

United States

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